An In-depth Technical Guide to 2-(Diphenylphosphino)benzoic Acid
An In-depth Technical Guide to 2-(Diphenylphosphino)benzoic Acid
CAS Number: 17261-28-8
This technical guide provides a comprehensive overview of 2-(diphenylphosphino)benzoic acid, a versatile organophosphorus compound widely utilized in chemical synthesis and catalysis. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical engineering.
Chemical and Physical Properties
2-(Diphenylphosphino)benzoic acid, also known as (2-carboxyphenyl)diphenylphosphine, is a white to light yellow solid.[1][2] It is soluble in polar organic solvents such as alcohols, acetone, and dichloromethane.[2] Key quantitative data are summarized in Table 1.
Table 1: Chemical and Physical Properties of 2-(Diphenylphosphino)benzoic Acid
| Property | Value | References |
| CAS Number | 17261-28-8 | [1] |
| Molecular Formula | C₁₉H₁₅O₂P | [3] |
| Molecular Weight | 306.30 g/mol | [4] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 174-181 °C | [4] |
| EINECS Number | 241-293-7 | [4] |
Synthesis and Experimental Protocols
Several synthetic routes to 2-(diphenylphosphino)benzoic acid have been reported. A common and effective method involves the reaction of a diphenylphosphine alkali metal salt with an ortho-chlorobenzoic acid derivative.[5]
Synthesis from Chlorodiphenylphosphine and o-Chlorobenzoic Acid Derivative
This method involves a two-step process: the formation of a diphenylphosphine alkali metal salt followed by a coupling reaction.[5]
Experimental Protocol:
Step 1: Formation of Diphenylphosphine Sodium
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or an ether solvent like n-butyl ether or 1,4-dioxane.[6]
-
Add an alkali metal, such as sodium, lithium, or potassium, to the solvent.[6]
-
Slowly add chlorodiphenylphosphine dropwise to the suspension of the alkali metal in the solvent.[5]
-
The reaction mixture is stirred to facilitate the cracking of chlorodiphenylphosphine and the formation of the diphenylphosphine alkali metal salt.[5] The reaction time for this step is typically 1-6 hours.[5]
Step 2: Coupling Reaction and Hydrolysis
-
To the freshly prepared solution of the diphenylphosphine alkali metal salt, add an ortho-chlorobenzoic acid salt (e.g., sodium o-chlorobenzoate) or an ortho-chlorobenzoic acid ester (e.g., methyl o-chlorobenzoate).[5][6]
-
The coupling reaction is allowed to proceed, typically for 2-24 hours.[5]
-
Upon completion of the coupling reaction, the resulting diphenylphosphinobenzoic acid salt or ester is hydrolyzed.[5]
-
The final product, 2-(diphenylphosphino)benzoic acid, is then isolated and purified.
A visual representation of this synthetic workflow is provided below.
Caption: Synthetic workflow for 2-(Diphenylphosphino)benzoic acid.
Applications in Catalysis and Organic Synthesis
2-(Diphenylphosphino)benzoic acid is a valuable ligand and reagent in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions and the Staudinger reduction.
Ligand in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2-(Diphenylphosphino)benzoic acid can serve as a ligand for the palladium catalyst in these reactions. The phosphine group coordinates to the palladium center, influencing its catalytic activity and stability.
The generalized catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.
Reagent in Staudinger Reduction
The Staudinger reduction provides a mild method for the conversion of azides to amines.[7] In this reaction, a phosphine, such as 2-(diphenylphosphino)benzoic acid, reacts with an azide to form an iminophosphorane intermediate, which is then hydrolyzed to yield the corresponding amine and a phosphine oxide.[7]
The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen gas to form the iminophosphorane. Subsequent hydrolysis yields the amine and phosphine oxide.[8][9]
The mechanism of the Staudinger reduction is illustrated below.
Caption: Mechanism of the Staudinger Reduction.
Spectroscopic Data
The structural characterization of 2-(diphenylphosphino)benzoic acid is supported by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are presented below.
Table 2: Spectroscopic Data for 2-(Diphenylphosphino)benzoic Acid
| Spectroscopy | Data | References |
| ¹H NMR | Chemical shifts (δ, ppm) are observed for the aromatic protons and the carboxylic acid proton. | [10] |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the phenyl rings and the carboxyl group are present. | [10] |
| ³¹P NMR | A characteristic chemical shift for the phosphorus atom in a triarylphosphine environment is observed. The typical range for C₃P is -60 to -10 ppm. | [10][11] |
| FTIR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-H stretches of the aromatic rings are observed. | [10] |
References
- 1. rsc.org [rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. EP2383275A1 - Method for synthesizing o-diphenylphosphino benzoic acid - Google Patents [patents.google.com]
- 6. CN101481388A - Process for synthesizing O-diphenylphosphinolbenzoic acid - Google Patents [patents.google.com]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoic acid, 2-(diphenylphosphino)- | C19H15O2P | CID 87021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. wissen.science-and-fun.de [wissen.science-and-fun.de]
